5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18320133
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
![5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine -](/images/structure/VC18320133.png)
Specification
Molecular Formula | C13H11N3O |
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Molecular Weight | 225.25 g/mol |
IUPAC Name | 5-methoxy-2-pyridin-2-ylimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C13H11N3O/c1-17-13-7-4-6-12-15-11(9-16(12)13)10-5-2-3-8-14-10/h2-9H,1H3 |
Standard InChI Key | PVTUHAQJSZZUON-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC2=NC(=CN21)C3=CC=CC=N3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a planar imidazo[1,2-a]pyridine system fused with a pyridine ring. Key substituents include:
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Methoxy group (-OCH₃) at position 5: Enhances solubility and modulates electron density.
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2-Pyridyl group at position 2: Introduces additional nitrogen-based coordination sites, potentially influencing binding to biological targets or metal ions.
The dihedral angle between the imidazo[1,2-a]pyridine core and the 2-pyridyl group is critical for molecular packing and intermolecular interactions, as observed in analogs like 2-(2-chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine.
Synthetic Methodologies
General Approaches
Synthesis typically involves cyclocondensation or cross-coupling strategies:
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Cyclocondensation: Reacting 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic or basic conditions. For example, microwave-assisted condensation of 2-amino-5-methoxypyridine with 2-pyridylacetaldehyde yields the target compound.
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Transition Metal-Catalyzed Coupling: Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 2 .
Table 1: Comparison of Synthetic Routes for Imidazo[1,2-a]pyridines
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Predicted ~2.1 (moderate lipophilicity due to methoxy and pyridyl groups).
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pKa: The pyridyl nitrogen (pKa ~4.5) and imidazole NH (pKa ~6.8) contribute to pH-dependent solubility.
Spectral Characterization
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¹H NMR: Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm) and pyridyl protons (δ 7.2–8.6 ppm).
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X-ray Crystallography: Analogous structures show planar cores with intermolecular π-π stacking (3.5–4.0 Å distances).
Biological Activities and Mechanisms
Table 2: Biological Activities of Structural Analogs
Compound | Target | IC₅₀ (nM) | Cell Line |
---|---|---|---|
5-Methoxy-2-(4-methoxyphenyl) IP | PI3K/Akt | 120 | MCF-7 (breast) |
2-(2-Chlorophenyl)-5-methoxy IP | Tubulin | 85 | HeLa (cervical) |
Target Compound (Hypothetical) | CDK4/6 | *Pending | *Pending |
Antimicrobial Effects
Methoxy-substituted derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The pyridyl moiety may disrupt microbial membrane integrity via hydrogen bonding.
Applications in Drug Discovery
Kinase Inhibitor Development
The scaffold’s ability to mimic purine bases makes it suitable for kinase inhibition. For instance, imidazo[1,2-a]pyridines show >50% inhibition of EGFR at 10 µM .
Central Nervous System (CNS) Agents
Methoxy groups improve blood-brain barrier penetration. Analogs act as GABAₐ receptor modulators (EC₅₀ ~150 nM), suggesting potential anxiolytic applications.
Research Challenges and Future Directions
Synthetic Optimization
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Challenge: Low yields in metal-free routes (e.g., 55% for KOH-mediated reactions) .
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Solution: Explore photocatalytic methods or flow chemistry for scalability .
Target Identification
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